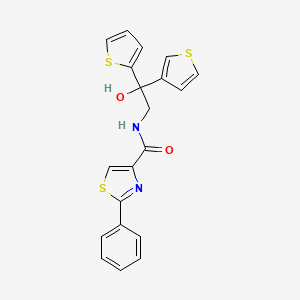![molecular formula C20H16FN5OS B2667610 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide CAS No. 852374-57-3](/img/structure/B2667610.png)
2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide” is a chemical compound that falls under the category of triazolopyridazines . Triazolopyridazines are known to be selective inhibitors of wild-type MET kinase and several clinically relevant mutants .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a fluorophenyl group, a triazolo[4,3-b]pyridazine group, a thio group, and a p-tolyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 387.5 g/mol . Other specific physical and chemical properties are not detailed in the available sources.
Aplicaciones Científicas De Investigación
Potential Antiasthma Agents
Compounds with a structure similar to "2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide" have been explored for their potential as antiasthma agents. For instance, triazolopyrimidines have been identified as mediator release inhibitors in the human basophil histamine release assay, suggesting a potential route for the development of antiasthma therapeutics (Medwid et al., 1990).
Anticancer Effects
Research has also been conducted on similar compounds for their anticancer effects. N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide and its derivatives have shown remarkable anticancer effects and reduced toxicity, indicating the potential of such compounds in cancer therapy (Wang et al., 2015).
Insecticidal Properties
The synthesis of innovative heterocycles incorporating a thiadiazole moiety has been investigated for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. This research suggests that compounds within this structural family could serve as effective insecticides (Fadda et al., 2017).
Antiviral Activity
Furthermore, triazolopyridazine derivatives have been explored for their antiviral activity, specifically against hepatitis-A virus (HAV), indicating the broad spectrum of biological activities that compounds with similar structures can exhibit (Shamroukh & Ali, 2008).
Antimicrobial Activity
Compounds with triazole, thiadiazole, and thiadiazine cores have been evaluated for their antimicrobial activity, showcasing their potential in combating bacterial and fungal infections. This highlights the importance of such compounds in developing new antimicrobial agents (Abbady, 2014).
Mecanismo De Acción
While the exact mechanism of action for this specific compound is not detailed in the available sources, triazolopyridazines are known to be selective inhibitors of the MET kinase . MET kinase is frequently activated in a variety of cancer types, and inhibitors of this enzyme are currently in clinical evaluation for several types of cancer .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5OS/c1-13-5-7-16(8-6-13)22-18(27)12-28-19-10-9-17-23-24-20(26(17)25-19)14-3-2-4-15(21)11-14/h2-11H,12H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDCVQQSYNNXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2667528.png)
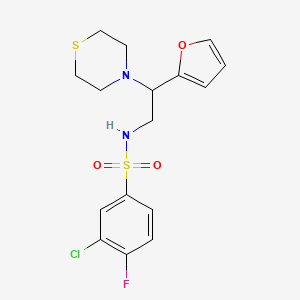
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2667534.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2667536.png)
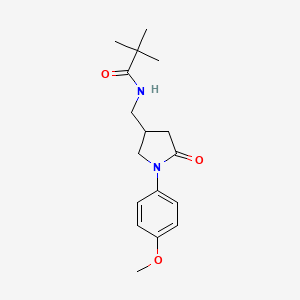
![N-([2,4'-bipyridin]-3-ylmethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2667540.png)
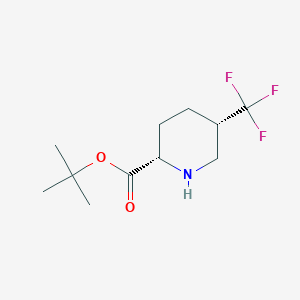
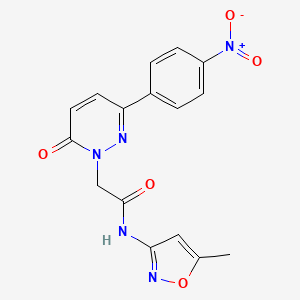
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2667545.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(8-chloronaphthalen-1-yl)sulfanyl]acetate](/img/structure/B2667547.png)

![1-(4-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2667549.png)
